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Compound of Interest

Compound Name: ZINC;dihydroxide

Cat. No.: B010010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of wülfingite (ε-

Zn(OH)₂), an orthorhombic polymorph of zinc hydroxide.[1][2] The document collates

crystallographic data from X-ray and neutron diffraction studies, details experimental protocols

for its synthesis and characterization, and presents a logical workflow for its structural

determination.

Crystallographic Data
The crystal structure of wülfingite has been determined through single-crystal X-ray diffraction

and neutron diffraction studies.[1] It crystallizes in the orthorhombic space group P2₁2₁2₁, with

four formula units per unit cell.[1][2] Key crystallographic parameters from various studies are

summarized below for comparative analysis.

Unit Cell Parameters
The lattice parameters of wülfingite have been reported from different diffraction experiments.

The values are consistent across studies, reflecting the well-defined nature of its crystal lattice.
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Parameter
Value (Stahl et al.,
1998)[3]

Value (Jacobs et
al., 2005)[3]

Value (Mindat.org)
[1]

a (Å) 8.473 8.4880 8.490

b (Å) 5.143 5.14641 5.162

c (Å) 4.905 4.90855 4.917

α (°) 90 90 90

β (°) 90 90 90

γ (°) 90 90 90

Volume (Å³) 213.88 214.68 215.49

Atomic Coordinates and Displacement Parameters
The atomic positions within the wülfingite unit cell have been determined with high precision.

The following tables present the fractional atomic coordinates and anisotropic displacement

parameters (Uij) from a single-crystal X-ray diffraction study by Stahl et al. (1998) and a

neutron diffraction study by Jacobs et al. (2005).

Table 1: Fractional Atomic Coordinates from Stahl et al. (1998) (X-ray Diffraction)[3]

Atom x y z

Zn 0.07096 0.64832 0.62420

O1 0.1155 0.1256 0.0795

O2 0.1670 0.3172 0.7198

H1 0.501 0.36 0.857

H2 0.28 0.79 0.170

Table 2: Anisotropic Displacement Parameters (Å²) from Stahl et al. (1998) (X-ray Diffraction)[3]
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Atom U(1,1) U(2,2) U(3,3) U(1,2) U(1,3) U(2,3)

Zn 0.01323 0.01253 0.01256 0.0002 0.0003 0.0005

O1 0.0132 0.0164 0.0148 0.0018 0.0011 0.0008

O2 0.0179 0.0118 0.0149 0.0025 0.0035 0.0016

Table 3: Fractional Atomic Coordinates from Jacobs et al. (2005) (Neutron Diffraction, T=298K)

[3]

Atom x y z

Zn 0.0710 0.6500 0.6239

O1 0.1166 0.1278 0.0792

O2 0.1660 0.3178 0.7197

D1 0.4734 0.3593 0.8420

D2 0.2587 0.8162 0.1506

Table 4: Anisotropic Displacement Parameters (Å²) from Jacobs et al. (2005) (Neutron

Diffraction, T=298K)[3]

Atom U(1,1) U(2,2) U(3,3) U(1,2) U(1,3) U(2,3)

Zn 0.0065 0.0116 0.0102 -0.0062 0.0002 0.0035

O1 0.0072 0.017 0.012 -0.0026 -0.0047 0.0039

O2 0.0160 0.0077 0.0144 0.0023 0.0024 0.0038

D1 0.0206 0.0303 0.021 0.0039 -0.0006 0.0010

D2 0.028 0.021 0.0236 0.0032 -0.0018 0.0018

Experimental Protocols
Synthesis of ε-Zn(OH)₂ Single Crystals
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High-quality single crystals of wülfingite suitable for diffraction studies can be synthesized via a

precipitation method. A common protocol involves the controlled titration of an alkaline solution

into a zinc salt solution under cooled conditions to promote slow crystal growth.

Methodology:

Precursor Preparation: Prepare a zinc nitrate aqueous solution (e.g., 0.33 M) and a super-

concentrated sodium hydroxide aqueous solution (e.g., 2.4 M).

Controlled Precipitation: Place the zinc nitrate solution in an ice bath to lower the

temperature. Slowly titrate the sodium hydroxide solution into the zinc nitrate solution while

stirring. The formation of a white precipitate of ε-Zn(OH)₂ will be observed.

Crystal Washing: The resulting crystals should be washed several times with double-distilled

water and then with ethanol. This can be achieved by centrifugation, decanting the

supernatant, and resuspending the crystals in the washing solvent.

Drying: The washed crystals are then dried under vacuum to yield a homogeneous white

polycrystalline powder, from which single crystals can be selected for diffraction analysis.

X-ray and Neutron Diffraction
The determination of the crystal structure of wülfingite relies on single-crystal X-ray and neutron

diffraction techniques. While the specific instrumental details from the seminal studies are not

fully available, a general experimental workflow can be outlined.

General Methodology:

Crystal Selection and Mounting: A suitable single crystal of ε-Zn(OH)₂ is selected under a

microscope and mounted on a goniometer head.

Data Collection:

X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα

radiation). Diffraction data are collected on an area detector as the crystal is rotated. Data

collection is typically performed at room temperature.
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Neutron Diffraction: For precise localization of hydrogen/deuterium atoms, neutron

diffraction is employed. A larger single crystal is placed in a neutron beam generated by a

nuclear reactor or spallation source. Data are collected using a neutron-sensitive detector.

Data Reduction: The raw diffraction images are processed to integrate the intensities of the

Bragg reflections and apply corrections for factors such as Lorentz and polarization effects,

and absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson techniques to obtain an initial model of the atomic arrangement. This model is then

refined using least-squares methods against the experimental diffraction data to optimize the

atomic coordinates, and isotropic or anisotropic displacement parameters. The final

refinement quality is assessed by parameters such as the R-factor.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structural

determination of wülfingite.
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Synthesis of ε-Zn(OH)₂ Crystals

Crystal Structure Determination

Prepare 0.33 M Zn(NO₃)₂ Solution

Titrate NaOH into Zn(NO₃)₂ in Ice Bath

Prepare 2.4 M NaOH Solution

Wash Precipitate with H₂O and Ethanol

Dry Crystals Under Vacuum

Select Single Crystal

Crystal Selection

Mount on Goniometer

X-ray / Neutron Diffraction Data Collection

Data Reduction and Correction

Structure Solution (Direct Methods)

Structure Refinement (Least-Squares)

Final Crystal Structure Model
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Caption: Workflow for the synthesis and crystal structure determination of wülfingite.
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Wülfingite (ε-Zn(OH)₂)

Characterization Methods

Determined Structural Parameters

Chemical Formula: Zn(OH)₂

Crystal System: Orthorhombic

Space Group: P2₁2₁2₁

Single-Crystal X-ray Diffraction

Determined by
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Caption: Relationship between wülfingite properties and characterization methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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